molecular formula C25H22FN3O3 B3014734 3-(4-fluorobenzamido)-N-(4-methoxybenzyl)-5-methyl-1H-indole-2-carboxamide CAS No. 1031994-09-8

3-(4-fluorobenzamido)-N-(4-methoxybenzyl)-5-methyl-1H-indole-2-carboxamide

Cat. No.: B3014734
CAS No.: 1031994-09-8
M. Wt: 431.467
InChI Key: MYIRGFAQBIVBMB-UHFFFAOYSA-N
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Description

3-(4-fluorobenzamido)-N-(4-methoxybenzyl)-5-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structural features, may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzamido)-N-(4-methoxybenzyl)-5-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods such as the Bartoli indole synthesis.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via amide coupling reactions using reagents like EDCI or HATU.

    Substitution Reactions: The fluorobenzamido and methoxybenzyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core.

    Reduction: Reduction reactions could target the carboxamide group or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or DMSO-based oxidants.

    Reduction: Reagents such as LiAlH4 or NaBH4.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield an indole-2-carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

3-(4-fluorobenzamido)-N-(4-methoxybenzyl)-5-methyl-1H-indole-2-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development as a therapeutic agent for diseases where indole derivatives have shown efficacy.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The fluorobenzamido and methoxybenzyl groups may enhance binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzamido)-N-(4-methoxybenzyl)-5-methyl-1H-indole-2-carboxamide
  • 3-(4-fluorobenzamido)-N-(4-methylbenzyl)-5-methyl-1H-indole-2-carboxamide

Uniqueness

The presence of the fluorobenzamido group may confer unique properties such as increased metabolic stability and enhanced binding interactions compared to similar compounds with different substituents.

Properties

IUPAC Name

3-[(4-fluorobenzoyl)amino]-N-[(4-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O3/c1-15-3-12-21-20(13-15)22(29-24(30)17-6-8-18(26)9-7-17)23(28-21)25(31)27-14-16-4-10-19(32-2)11-5-16/h3-13,28H,14H2,1-2H3,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIRGFAQBIVBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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